Furan-3-amine

Heterocyclic stability Tautomerism Ring-opening

Furan-3-amine (3-aminofuran, C₄H₅NO, MW 83.09 g/mol) is a primary heterocyclic aromatic amine in which the –NH₂ group is attached to the β-position of the oxygen-containing furan ring. It belongs to the class of monocyclic 3-aminofurans, a scaffold distinguished from its regioisomeric counterpart furan-2-amine by fundamental differences in electronic structure, intrinsic stability, and reactivity profile.

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
CAS No. 29212-69-9
Cat. No. B1602759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-amine
CAS29212-69-9
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1=COC=C1N
InChIInChI=1S/C4H5NO/c5-4-1-2-6-3-4/h1-3H,5H2
InChIKeyMUGLENOZWVKNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-3-amine (CAS 29212-69-9): Physicochemical Identity and Heterocyclic Class Position for Procurement Evaluation


Furan-3-amine (3-aminofuran, C₄H₅NO, MW 83.09 g/mol) is a primary heterocyclic aromatic amine in which the –NH₂ group is attached to the β-position of the oxygen-containing furan ring [1]. It belongs to the class of monocyclic 3-aminofurans, a scaffold distinguished from its regioisomeric counterpart furan-2-amine by fundamental differences in electronic structure, intrinsic stability, and reactivity profile [2]. With a computed XLogP3 of 0.8, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, furan-3-amine presents a compact, polar building block suitable for fragment-based design and heterocyclic diversification [1]. Predicted physicochemical parameters include a boiling point of 147.5±13.0 °C, density of 1.115±0.06 g/cm³, and a conjugate acid pKa of 3.90±0.10 .

Why Furan-3-amine Cannot Be Replaced by Furan-2-amine or Other In-Class Heterocyclic Amines in Research and Industrial Synthesis


Casual substitution of furan-3-amine with its 2-amino regioisomer or with other five-membered heterocyclic amines (e.g., 3-aminothiophene, 3-aminopyrrole) is precluded by a hierarchy of stability, electronic, and regiochemical differences that directly govern synthetic utility. The parent furan-2-amine is too unstable to isolate in useful yield due to facile tautomerism to an imine followed by ring-opening to 4-hydroxybutyronitrile; in contrast, 3-aminofurans exhibit greater intrinsic stability, making the 3-amino isomer the only viable unsubstituted furan-amine building block for applications requiring the free amine [1]. Beyond stability, the exocyclic C–N bond in 3-aminofuran is significantly longer (1.4 Å vs. 1.32–1.33 Å for 2-aminofuran derivatives), reflecting diminished resonance conjugation with the furan ring and imparting more localized amine nucleophilicity [1]. Furthermore, 3-aminofuran N-Boc derivatives direct ortho-lithiation to C-2—a regiochemical outcome inaccessible from the 2-amino isomer—while 3-furylamines undergo Diels–Alder cycloaddition with exclusive regiochemistry in aqueous media, a reactivity profile that differs fundamentally from 2-aminofurans [2]. These orthogonal differentiation axes make procurement based on casual analog selection scientifically indefensible.

Quantitative Differentiation Evidence for Furan-3-amine vs. Closest Analogs — Head-to-Head and Cross-Study Comparisons


Intrinsic Stability: Parent 2-Aminofuran Cannot Be Isolated; 3-Aminofuran Derivatives Are Viable Synthetic Intermediates

The parent 2-aminofuran (1, R₁=R₂=R₃=H) is too unstable to be isolated or even trapped in useful yield, attributed to facile imine tautomerism and subsequent ring-opening to 4-hydroxybutyronitrile [1]. By contrast, 3-aminofuran derivatives—including the 2-methyl and 2,5-dimethyl congeners reported as early as 1937—are isolable and synthetically tractable, with the parent 3-aminofuran (CAS 29212-69-9) now commercially available as a neat compound [1]. This represents a binary isolability threshold: the 2-amino isomer yields zero isolable product under standard conditions, whereas the 3-amino isomer can be obtained, stored, and employed as a discrete chemical entity.

Heterocyclic stability Tautomerism Ring-opening Aminofuran isolability

Exocyclic C–N Bond Length: 3-Aminofuran Exhibits Reduced Resonance Conjugation vs. 2-Aminofuran Derivatives

X-ray crystallographic analysis reveals that the exocyclic C–N bond in 3-aminofuran derivative 178 measures 1.4 Å, which is 0.07–0.08 Å longer than the C–N bonds observed across four 2-aminofuran derivatives (range: 1.32–1.33 Å) [1]. The elongated bond in the 3-amino series indicates significantly weaker resonance interaction between the amine nitrogen lone pair and the furan π-system, consistent with a more localized sp³-hybridized amine character [1]. In the benzofuran analog 179, the C–N bond shortens to 1.36 Å due to enhanced resonance, and in the N-tosyl derivative 180, it further elongates to 1.41 Å from competing sulfone conjugation [1].

X-ray crystallography Resonance C–N bond order Amine nucleophilicity

Diels–Alder Cycloaddition: Exclusive Regiochemistry in Aqueous Media for 3-Furylamines vs. Substitution-Dependent Regiochemistry for 2-Aminofurans

5-Methyl-3-aminofurans undergo Diels–Alder reactions with methyl acrylate in aqueous media with exclusive regiochemistry (100% regioisomeric excess), and the resulting enamine cycloadducts are readily hydrolyzed to afford 7-oxabicyclo[2.2.1]heptanones in high yields [1]. In contrast, 2-aminofurans display substitution-dependent regiochemistry: when the 5-position is unsubstituted, electrophilic attack occurs at C-5 (dieneamine-like behavior); only when C-5 is blocked does reaction proceed at C-3, leading to furo[2,3-b]pyridine products [2]. This divergent regiochemical outcome constitutes a fundamental difference in synthetic planning.

Diels–Alder cycloaddition Regioselectivity Aqueous synthesis Green chemistry

Directed ortho-Metallation: N-Boc-3-aminofuran Directs Lithiation to C-2, Enabling Access to a 2,3-Disubstituted Furan Series Distinct from 2-Amino-Directed Chemistry

The N-Boc functionality on 3-aminofuran serves as an effective ortho-metallating group, directing lithiation exclusively to the adjacent C-2 position. Quenching with electrophiles yields 2-substituted-N-Boc-3-aminofurans, and halogenated intermediates obtained via this methodology are competent substrates for subsequent Suzuki cross-coupling reactions, providing a general entry to 2,3-disubstituted furans . This ortho-lithiation vector is geometrically impossible from a 2-aminofuran scaffold, where N-Boc-directed metallation would occur at C-3, producing a structurally isomeric 2,3-disubstitution pattern with the substituents in reversed positions relative to the amine .

Directed ortho-metallation Regioselective lithiation Suzuki coupling 2,3-Disubstituted furans

Heterocyclic Amine Stability Hierarchy: 3-Aminofuran Occupies a Unique Intermediate Stability Window Among Five-Membered Heteroaromatic Amines

A stability hierarchy for simple five-membered heterocyclic primary amines is established from the literature compiled by Ramsden and Milata [1]. Both 2-aminothiophene and 3-aminothiophene are isolable and fully characterized (13MI1155, 14AC403, 73JHC1067). 2-Aminopyrroles have been characterized only in solution (95TL9261) and are not isolable as solids. 2-Aminofuran occupies the least stable position—too unstable to isolate—while 3-aminofurans demonstrate intermediate stability, being less stable than aminothiophenes but substantially more stable than 2-aminofurans [1]. This ranking is consistent with computed aromaticity indices showing furan < thiophene, and with the known susceptibility of 2-aminofurans to tautomerization-driven decomposition [1].

Heterocyclic stability ranking Aromaticity Comparative stability Aminothiophene Aminopyrrole

Evidence-Backed Application Scenarios Where Furan-3-amine (CAS 29212-69-9) Provides Scientifically Justified Differentiation


Regioselective Scaffold Construction via ortho-Directed C–H Functionalization for Medicinal Chemistry Library Synthesis

The N-Boc-3-aminofuran scaffold enables directed ortho-lithiation at C-2, followed by electrophilic trapping and subsequent Suzuki cross-coupling, to generate 2,3-disubstituted furan libraries with the amine fixed at the 3-position . This is the only general methodology for accessing 2-aryl-3-aminofuran regioisomers directly, and it is orthogonal to the 2-aminofuran-directed route which installs aryl groups at C-3. Medicinal chemistry programs exploring furan-based kinase inhibitors or GPCR ligands where the relative orientation of the amine and aryl substituent dictates target binding should procure furan-3-amine to access this specific regioisomeric series .

Aqueous-Phase Diels–Alder Cycloaddition for Sustainable Synthesis of 7-Oxabicyclo[2.2.1]heptanone Derivatives

3-Furylamines (accessible from furan-3-amine via N-functionalization and C-5 substitution) undergo Diels–Alder cycloaddition with methyl acrylate in water—rather than organic solvents—with exclusive regiochemistry [1]. The resulting cycloadducts are hydrolyzed in situ to 7-oxabicyclo[2.2.1]heptanones, a bridged bicyclic scaffold of interest in natural product synthesis (e.g., salvinorin A) and agrochemical discovery. This aqueous protocol eliminates organic solvent usage for the cycloaddition step, aligning with green chemistry metrics for E-factor reduction, and is not directly transferable to 2-aminofuran substrates, which follow a different regiochemical course [1][2].

Electrochemical Reductive Cross-Coupling for Green Preparation of (Aryl)alkylamines

Furan-3-amine has been specifically identified as a useful building block in the electrochemical reductive cross-coupling of aryl nitriles and imines for the green preparation of (aryl)alkylamines . This electro-synthetic application leverages the 3-amino group's distinct electronic character (less resonance-conjugated, more nucleophilic amine) compared to 2-aminofuran derivatives [3], enabling its participation in reductive coupling processes that avoid stoichiometric metal reductants. For process chemistry groups pursuing sustainable amine synthesis, furan-3-amine offers a heterocyclic amine input with validated electrochemical coupling compatibility.

Stable Furan-Amine Building Block for Fragment-Based Drug Discovery and Bioconjugation

As the only isolable unsubstituted furan-amine regioisomer—furan-2-amine being too unstable to handle as a free base—furan-3-amine is the sole viable choice when a minimalist, low-molecular-weight (MW 83.09) furan-amine fragment is required for fragment-based screening or bioconjugation [3]. Its compact structure (zero rotatable bonds, XLogP3 0.8), combined with the distinct C–N bond geometry that preserves amine nucleophilicity while attenuating enamine character, makes it uniquely suited for incorporation into fragment libraries where both the furan ring electronics and a primary amine handle are pharmacophorically relevant [3].

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